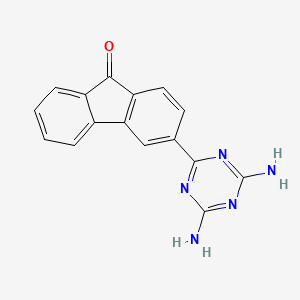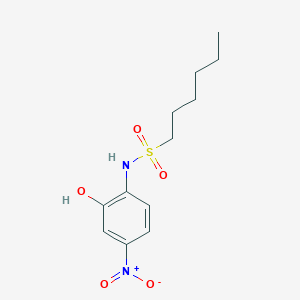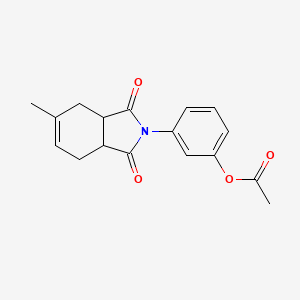![molecular formula C20H23N5O3S B3834101 N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3834101.png)
N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide
説明
N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide, commonly known as AQ-RA 741, is a small molecule drug compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AQ-RA 741 belongs to the class of quinoxaline-based compounds, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of AQ-RA 741 is not fully understood, but it is believed to act through multiple pathways. AQ-RA 741 has been shown to inhibit the activity of various enzymes, including topoisomerase II and Hsp90, which are involved in cancer cell proliferation and survival. Additionally, AQ-RA 741 has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. This activation leads to the upregulation of antioxidant enzymes, which can protect cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cancer cell proliferation and survival. AQ-RA 741 has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, AQ-RA 741 has been found to activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress-induced damage.
実験室実験の利点と制限
AQ-RA 741 has several advantages as a lab experiment tool. It is a small molecule drug compound that is easy to synthesize and modify, making it a useful tool for drug discovery and development. Additionally, AQ-RA 741 has shown promising results in various scientific research applications, making it a potential candidate for further study. However, there are also limitations to using AQ-RA 741 in lab experiments. The mechanism of action is not fully understood, and more research is needed to determine its full potential. Additionally, the synthesis of AQ-RA 741 involves several steps and can be time-consuming.
将来の方向性
There are several future directions for the study of AQ-RA 741. One potential direction is to further investigate its potential use in cancer therapy. AQ-RA 741 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for further study. Additionally, more research is needed to determine the full potential of AQ-RA 741 in the treatment of inflammatory and neurodegenerative diseases. Another potential direction is to further investigate the mechanism of action of AQ-RA 741, which could lead to the development of more effective drugs with similar mechanisms of action. Finally, the synthesis of AQ-RA 741 could be further optimized to make it a more efficient and cost-effective drug compound.
科学的研究の応用
AQ-RA 741 has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. AQ-RA 741 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, AQ-RA 741 has been studied for its neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[4-[[3-(butylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-3-4-13-21-19-20(24-18-8-6-5-7-17(18)23-19)25-29(27,28)16-11-9-15(10-12-16)22-14(2)26/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCLQPUKIYRCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[3-(butylamino)quinoxalin-2-yl]sulfamoyl}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-acetyl-5-methyl-5-[2-(2-naphthylsulfonyl)ethyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3834022.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,5-di-tert-butylbenzoate](/img/structure/B3834047.png)

![9H-fluoren-9-one [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3834057.png)
![N-(4-acetyl-5-{[(4-chlorophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3834061.png)

![4-(4-nitro-1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3834080.png)

![N-(2-methoxy-5-methylphenyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetamide](/img/structure/B3834089.png)
![4-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]-2-hydroxybenzoic acid](/img/structure/B3834096.png)
![N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3834109.png)
![4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3834112.png)
![6-[({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)amino]hexanoic acid](/img/structure/B3834122.png)